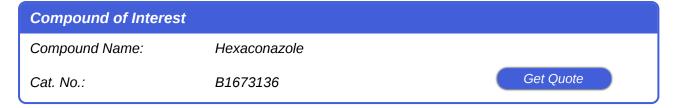


# Long-term stability studies of hexaconazole in different storage conditions

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# Long-Term Stability of Hexaconazole Formulations: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term stability of **hexaconazole** under various storage conditions. The information is intended to assist researchers, scientists, and professionals in the agrochemical and pharmaceutical industries in understanding the degradation kinetics and ensuring the quality and efficacy of **hexaconazole** formulations. The data presented is based on established regulatory guidelines for pesticide stability testing.

## Data Presentation: Comparative Stability of Hexaconazole

The following tables summarize the stability of a representative **Hexaconazole** 5% Suspension Concentrate (SC) formulation under real-time and accelerated storage conditions.

Table 1: Real-Time Storage Stability of **Hexaconazole** 5% SC at 25°C ± 2°C / 60% ± 5% RH



Time (Months)	Hexaconazole Content (%)	Physical Appearance	рН
0	5.10	Homogeneous white suspension	6.8
3	5.08	Homogeneous white suspension	6.8
6	5.05	Homogeneous white suspension	6.7
9	5.02	Homogeneous white suspension	6.7
12	4.99	Homogeneous white suspension	6.6
18	4.95	Homogeneous white suspension	6.6
24	4.91	Homogeneous white suspension	6.5

Table 2: Accelerated Storage Stability of **Hexaconazole** 5% SC at 54°C ± 2°C

Time (Days)	Hexaconazole Content (%)	Physical Appearance	рН
0	5.10	Homogeneous white suspension	6.8
7	5.01	Homogeneous white suspension	6.7
14	4.92	Slight sedimentation, easily redispersed	6.6

Table 3: Influence of Temperature and Humidity on Hexaconazole Degradation (12 Months)



Storage Condition	Hexaconazole Degradation (%)
5°C (Refrigerator)	< 1%
25°C / 60% RH (Ambient)	~2%
40°C / 75% RH (Elevated)	~5-7%

## **Experimental Protocols**

The data presented in this guide is based on standard methodologies for the stability testing of agrochemical formulations.

#### **Test Substance**

A commercial-grade **Hexaconazole** 5% Suspension Concentrate (SC) formulation was used for the stability studies.

#### **Storage Conditions**

Samples of the **hexaconazole** formulation were stored in commercial packaging under the following conditions:

- Real-Time Stability: 25°C ± 2°C with a relative humidity of 60% ± 5%.
- Accelerated Stability: A constant temperature of 54°C ± 2°C.
- Variable Conditions: Additional samples were stored at 5°C and 40°C / 75% RH to assess the impact of temperature and humidity extremes.

## **Sampling and Analysis**

Samples were withdrawn at predetermined intervals (as specified in Tables 1 and 2) for analysis. The concentration of the active ingredient, **hexaconazole**, was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

#### **HPLC Method Parameters:**

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).



- Mobile Phase: A mixture of acetonitrile and water.
- Detector: UV detector at a specified wavelength.
- Internal Standard: A suitable internal standard, such as dibutyl phthalate, can be used for quantification.[1]

The method is validated for its linearity, accuracy, precision, and specificity for **hexaconazole** and its potential degradation products.

### **Physical and Chemical Properties Evaluation**

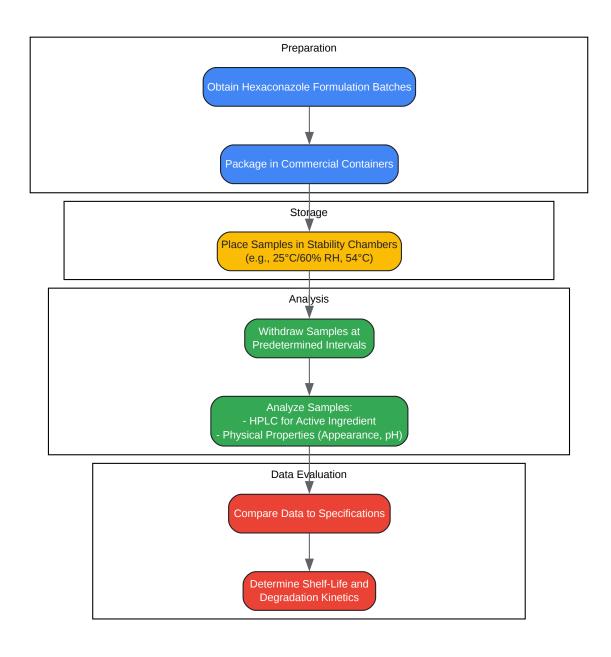
In addition to the active ingredient assay, the following physical and chemical properties of the formulation were evaluated at each time point:

- Appearance: Visual inspection for any changes in color, phase separation, or sedimentation.
- pH: Measurement of the formulation's pH.

## Mandatory Visualization Hexaconazole Stability Testing Workflow

The following diagram illustrates the general workflow for conducting a long-term stability study of a **hexaconazole** formulation.





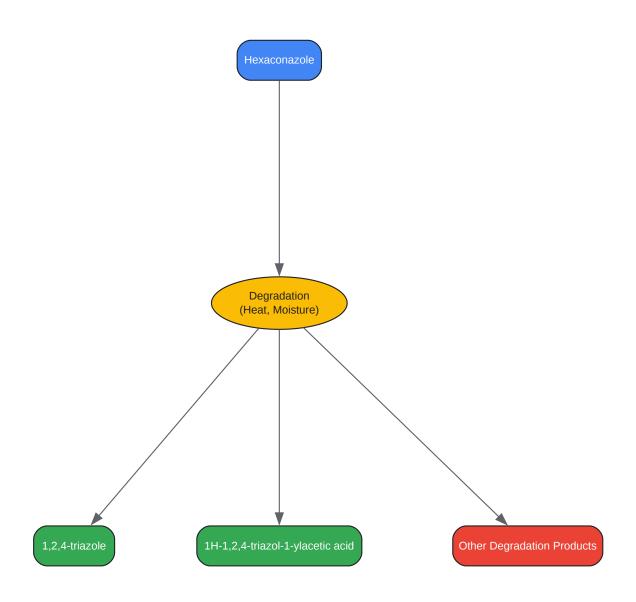
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Caption: Workflow for Long-Term Stability Testing of Hexaconazole.

### **Potential Degradation Pathway of Hexaconazole**



While specific degradation products in formulated products under storage are not extensively documented, environmental degradation studies suggest potential pathways. The primary degradation products of **hexaconazole** in the environment include 1,2,4-triazole and 1H-1,2,4-triazol-1-ylacetic acid. It is plausible that similar breakdown products could occur under long-term storage, particularly with exposure to heat and moisture.





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Caption: Potential Degradation Pathway of **Hexaconazole**.

Disclaimer: The quantitative data presented in the tables are representative examples based on typical stability profiles and regulatory expectations. Actual stability data will vary depending on the specific formulation, packaging, and storage conditions. It is essential to consult the manufacturer's certificate of analysis and conduct independent stability studies for any specific application.

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#### References

- 1. cipac.org [cipac.org]
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